molecular formula C18H21N3O2S B2900195 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034572-01-3

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2900195
CAS No.: 2034572-01-3
M. Wt: 343.45
InChI Key: RBYTZKBOPJGNPY-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a compound of interest in various fields of science due to its unique structure and potential applications

Preparation Methods

Synthetic routes and reaction conditions : The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide typically involves the reaction of a pyrimidone derivative with a corresponding haloethylamine and a thioester under controlled conditions. Key steps include nucleophilic substitution, cyclization, and thioesterification. Industrial production methods : Industrial-scale production would likely involve optimization of the synthetic route to maximize yield and purity, utilizing efficient reaction conditions, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of reactions it undergoes : N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions : Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions : Major products depend on the specific reaction. For instance, oxidation could yield sulfoxides or sulfones, while reduction might lead to simpler amides or alcohols.

Scientific Research Applications

Chemistry : It serves as a building block for the synthesis of more complex molecules, useful in studying reaction mechanisms and developing new synthetic methodologies. Biology : It may be investigated for its potential interactions with biological molecules, such as enzymes or receptors. Medicine : Research could explore its potential as a therapeutic agent or a lead compound in drug discovery, particularly due to its unique molecular structure. Industry : Applications might include its use in materials science or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects : This compound could interact with molecular targets through binding to specific receptors or enzymes, influencing their activity. Molecular targets and pathways involved : Potential targets include enzymes involved in metabolic pathways, receptors linked to signal transduction, or other proteins critical to cellular functions.

Comparison with Similar Compounds

Comparison with other similar compounds, highlighting its uniqueness : Compared to other pyrimidone derivatives, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide stands out due to its specific cyclopropyl and phenylthio groups, which may confer unique properties like increased binding affinity or selectivity for certain targets. List the similar compounds : Similar compounds include other pyrimidone derivatives with varied substituents, such as N-(2-(4-methylpyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide or N-(2-(4-cyclohexylpyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(8-11-24-15-4-2-1-3-5-15)19-9-10-21-13-20-16(12-18(21)23)14-6-7-14/h1-5,12-14H,6-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYTZKBOPJGNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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